1-(3-Methoxybenzoyl)piperidin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1082804-70-3 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(4-hydroxypiperidin-1-yl)-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C13H17NO3/c1-17-12-4-2-3-10(9-12)13(16)14-7-5-11(15)6-8-14/h2-4,9,11,15H,5-8H2,1H3 |
InChI Key |
JQOWHAKLCVFYJO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)O |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)O |
Origin of Product |
United States |
Chemical Profile of 1 3 Methoxybenzoyl Piperidin 4 Ol
Nomenclature and Structural Elucidation
The systematic IUPAC name for the compound is 1-(3-methoxybenzoyl)piperidin-4-ol . Its molecular structure consists of a piperidin-4-ol ring system where the nitrogen atom is acylated with a 3-methoxybenzoyl group.
Interactive 3D Structure of this compound (A 3D model of the molecule would be displayed here in an interactive format)
The key structural features are:
A central piperidine (B6355638) ring.
A hydroxyl (-OH) group at the 4-position of the piperidine ring.
An N-acyl linkage to a benzoyl group.
A methoxy (B1213986) (-OCH3) group at the 3-position (meta-position) of the phenyl ring.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. Below is a table summarizing its key properties.
| Property | Value | Source |
| Molecular Formula | C13H17NO3 | [PubChem CID: 28345208] |
| Molecular Weight | 235.28 g/mol | [PubChem CID: 28345208] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in methanol, ethanol, and DMSO (predicted) | - |
| XLogP3 | 1.4 | [PubChem CID: 28345208] |
| Hydrogen Bond Donor Count | 1 | [PubChem CID: 28345208] |
| Hydrogen Bond Acceptor Count | 3 | [PubChem CID: 28345208] |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an essential tool for determining the precise structure of organic molecules. Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional (2D) experiments, the connectivity and chemical environment of each atom in 1-(3-Methoxybenzoyl)piperidin-4-ol can be established.
The ¹H NMR spectrum of this compound displays characteristic signals for both the 3-methoxybenzoyl group and the piperidin-4-ol ring. The aromatic region shows signals corresponding to the four protons on the benzene (B151609) ring. The piperidine (B6355638) ring exhibits a complex set of signals due to the conformational rigidity imparted by the amide bond and the chair conformation of the ring. The presence of rotational isomers (rotamers) around the amide C-N bond can lead to the broadening or duplication of signals for the piperidine protons closest to the nitrogen.
The expected chemical shifts are influenced by the electronic environment of each proton. For instance, the methoxy (B1213986) group's protons appear as a sharp singlet, while the piperidine protons show complex multiplets due to spin-spin coupling.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H (H-2', H-4', H-5', H-6') | 6.90 - 7.40 | Multiplet (m) |
| Methoxy (-OCH₃) | ~3.80 | Singlet (s) |
| Piperidine H-4 | ~3.85 | Multiplet (m) |
| Piperidine H-2, H-6 (axial/equatorial) | 3.20 - 4.20 | Multiplet (m) |
| Piperidine H-3, H-5 (axial/equatorial) | 1.50 - 2.10 | Multiplet (m) |
Note: The chemical shifts are estimates based on analogous structures. The exact values can vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. There are 13 distinct carbon signals expected for this compound. The carbonyl carbon of the benzoyl group appears significantly downfield (~170 ppm). The aromatic carbons show signals in the range of 110-160 ppm, with the carbon attached to the methoxy group being the most shielded. The carbons of the piperidine ring appear in the aliphatic region of the spectrum. Data from related compounds like piperidin-4-one oximes help in assigning these shifts. kfupm.edu.sa
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~170.2 |
| Aromatic C-1' | ~137.5 |
| Aromatic C-3' | ~159.8 |
| Aromatic C-5' | ~129.7 |
| Aromatic C-2' | ~118.5 |
| Aromatic C-6' | ~115.0 |
| Aromatic C-4' | ~112.9 |
| Methoxy (-OCH₃) | ~55.4 |
| Piperidine C-4 | ~66.5 |
| Piperidine C-2, C-6 | ~41.0 / ~46.0 |
Note: The chemical shifts are estimates based on analogous structures and can show variability. The signals for C-2/C-6 may be distinct due to the influence of the amide rotamers.
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. mdpi.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on the piperidine ring (e.g., H-2 with H-3, H-3 with H-4, etc.) and adjacent protons on the aromatic ring. This helps in tracing the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). scielo.br This allows for the definitive assignment of the carbon signals for all protonated carbons by linking them to their already assigned proton signals. For example, the signal for the methoxy protons at ~3.80 ppm would correlate with the methoxy carbon signal at ~55.4 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations). scielo.br HMBC is vital for connecting the different fragments of the molecule. Key correlations would include the one between the piperidine protons at C-2 and C-6 and the carbonyl carbon, and the correlation between the methoxy protons and the aromatic C-3', confirming the placement of the methoxy group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition. For this compound (C₁₃H₁₇NO₃), the exact mass of the neutral molecule is 235.12084 Da. In positive ion mode, the protonated molecule [M+H]⁺ would be observed.
Table 3: HRMS Data for the Protonated Molecule
| Ion Formula | Calculated m/z |
|---|
The ability of HRMS to provide mass measurements with high precision (typically <5 ppm error) allows for the unambiguous determination of the molecular formula, a critical step in structural elucidation. rhhz.net
Tandem mass spectrometry (MS/MS) involves selecting the parent ion ([M+H]⁺) and subjecting it to fragmentation to produce product ions. The resulting fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. Studies on similar piperidine alkaloids show common fragmentation pathways, such as the neutral loss of water from the hydroxyl group. scielo.brnih.gov
A plausible fragmentation pathway for this compound would involve:
Loss of Water: A primary fragmentation would be the loss of H₂O from the hydroxyl group at C-4 of the piperidine ring, resulting in an ion at m/z 218.11756.
Amide Bond Cleavage: Cleavage of the amide bond is a common pathway for such compounds. This would lead to two characteristic fragment ions: the 3-methoxybenzoyl cation at m/z 135.04407 (C₈H₇O₂⁺) and the protonated piperidin-4-ol fragment.
Piperidine Ring Fragmentation: Further fragmentation of the piperidine ring can occur, leading to a series of smaller ions.
Table 4: Predicted Key MS/MS Fragment Ions for [C₁₃H₁₈NO₃]⁺
| Proposed Fragment Ion (m/z) | Proposed Formula | Description |
|---|---|---|
| 218.1176 | [C₁₃H₁₆NO₂]⁺ | Loss of H₂O |
| 135.0441 | [C₈H₇O₂]⁺ | 3-Methoxybenzoyl cation |
These fragmentation patterns provide definitive structural confirmation by demonstrating the connectivity of the benzoyl and piperidine moieties.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. In the case of this compound, the IR spectrum provides direct evidence for its key structural features: the hydroxyl group, the tertiary amide, the aromatic ring, and the ether linkage.
A summary of the expected characteristic IR absorption bands for this compound is presented below.
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| Hydroxyl (-OH) | 3400-3200 | Broad, strong intensity |
| Amide Carbonyl (C=O) | 1650-1630 | Strong, sharp intensity |
| Aromatic C=C | 1600-1450 | Moderate to weak intensity |
| C-O-C (ether) | 1260-1000 | Moderate intensity |
| C-N (amide/piperidine) | 1200-1020 | Moderate to weak intensity |
X-ray Crystallography for Solid-State Structural Determination
The analysis would determine the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the crystal lattice. Key structural parameters that would be elucidated include the bond distances of the amide C-N and C=O bonds, the geometry around the nitrogen atom, and the conformation of the piperidine ring (typically a chair conformation). The orientation of the 3-methoxybenzoyl group relative to the piperidine ring would also be defined, including the dihedral angle between the aromatic ring and the amide plane. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing.
A hypothetical table of crystallographic data for this compound is provided below, illustrating the type of information obtained from such an analysis.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 21.987 |
| α (°) | 90 |
| β (°) | 101.54 |
| γ (°) | 90 |
| Volume (ų) | 1184.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.315 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This method provides an empirical formula, which can be compared with the theoretical composition calculated from the molecular formula to assess the purity of the sample. For this compound, with a molecular formula of C₁₃H₁₇NO₃, the elemental composition is a critical parameter for its definitive identification.
The analysis involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured, allowing for the calculation of the percentage of carbon, hydrogen, and nitrogen. The percentage of oxygen is typically determined by difference. The experimentally obtained values are then compared to the theoretical percentages calculated from the molar masses of the elements and the molecular weight of the compound. A close agreement between the experimental and theoretical values, generally within ±0.4%, is considered strong evidence of the compound's purity and correct elemental composition.
The theoretical and a hypothetical set of experimental elemental analysis data for this compound are presented in the table below.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 66.36 | 66.41 |
| Hydrogen (H) | 7.28 | 7.31 |
| Nitrogen (N) | 5.95 | 5.92 |
| Oxygen (O) | 20.40 | 20.36 |
Quantum Chemical Calculations
There is no available research detailing quantum chemical calculations, such as Density Functional Theory (DFT) studies, for this compound. Consequently, information regarding its electronic structure and reactivity from this perspective is absent from the scientific record.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
No published studies were found that have employed Density Functional Theory to analyze the electronic structure and reactivity of this compound.
HOMO-LUMO Analysis and Global Reactivity Descriptors
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which is crucial for understanding chemical reactivity, has not been reported for this compound. As a result, global reactivity descriptors such as chemical hardness, potential, and electrophilicity for this specific compound have not been calculated and are not available.
Molecular Modeling and Docking Studies
Specific molecular modeling and docking studies for this compound are not described in the current body of scientific literature. Such studies are vital for predicting the interaction of a molecule with biological targets.
Protein-Ligand Interaction Prediction
There are no available reports on the prediction of protein-ligand interactions for this compound through molecular docking simulations.
Conformational Analysis and Energy Minimization
Detailed conformational analysis and energy minimization studies, which are fundamental to understanding the three-dimensional structure and stability of this compound, have not been published.
Molecular Dynamics Simulations for Dynamic Behavior
No molecular dynamics (MD) simulation studies have been published that focus on the dynamic behavior of this compound. MD simulations are essential for understanding how a molecule behaves over time in a simulated environment, such as in solution or near a biological receptor.
While computational studies on related piperidine derivatives exist, the strict focus of this article on this compound prevents the inclusion of such data. The absence of specific computational research on this compound highlights a gap in the scientific literature and an opportunity for future investigation.
Structure-Based Molecular Design Principles
The design of molecules with specific biological activities is a cornerstone of medicinal chemistry. Structure-based molecular design for compounds like this compound involves a detailed understanding of its three-dimensional structure and how it can interact with biological targets. The piperidin-4-ol moiety is a recognized pharmacophore, a structural unit responsible for a molecule's biological activity, and serves as a versatile scaffold in drug discovery. nih.gov This nucleus can be strategically modified to enhance interactions with target receptors, thereby improving efficacy. nih.gov
Molecular docking studies are a primary tool in structure-based design. These computational simulations predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the piperidine scaffold, docking studies have been instrumental in elucidating binding modes. For instance, in studies of related quinoxaline (B1680401) derivatives, docking has revealed key hydrogen bond interactions with amino acid residues like LYS721 and MET769, which are crucial for binding affinity. nih.gov The 3-methoxybenzoyl group of the title compound can also be a key player in these interactions. The oxygen atom of the methoxy group and the carbonyl oxygen can act as hydrogen bond acceptors, while the aromatic ring can participate in pi-stacking interactions with aromatic residues in a protein's binding pocket.
Furthermore, pharmacophore hybridization is a design strategy that combines structural features from different known active compounds to create a new molecule with potentially enhanced or novel activity. This approach has been successfully applied to scaffolds containing the 1-(piperidin-4-yl) moiety to develop inhibitors of specific biological targets. researchgate.net The design of this compound could be conceptualized as the hybridization of a piperidin-4-ol core with a substituted benzoyl moiety, aiming to optimize target binding and pharmacokinetic properties.
In Silico Pharmacokinetic and ADME Profiling (Analytical and Theoretical Focus)
Beyond predicting biological activity, computational methods are invaluable for assessing the "drug-likeness" of a compound through the prediction of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This profiling helps to identify potential liabilities early in the drug discovery process.
For a structurally related compound, 1-(2-hydroxy-3-methoxybenzoyl)piperidin-4-one, the following properties have been computationally predicted and can serve as an illustrative example of the type of data generated in an in silico ADME assessment. nih.gov
| Property | Predicted Value | Reference |
| Molecular Weight | 249.26 g/mol | nih.gov |
| XLogP3 | 1.3 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
| Topological Polar Surface Area | 66.8 Ų | nih.gov |
These predicted values for a similar compound suggest good oral bioavailability characteristics according to Lipinski's rules. The rotatable bond count is also an important parameter, with fewer rotatable bonds generally correlating with better oral bioavailability.
Further in silico analysis would typically involve predictions of other key ADME parameters. For example, prediction of cytochrome P450 (CYP) enzyme inhibition is critical, as many drugs are metabolized by these enzymes. nih.gov Computational models can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov Additionally, prediction of P-glycoprotein (Pgp) substrate status is important, as Pgp is an efflux pump that can limit the brain penetration of drugs. researchgate.net
Conclusion
1-(3-Methoxybenzoyl)piperidin-4-ol is a compound of interest within the broader class of N-acyl piperidine (B6355638) derivatives. Its structure combines the well-established piperidine scaffold with an electronically modified benzoyl group, making it a valuable subject for academic and industrial research. The synthetic routes to this compound are based on standard and reliable chemical transformations. Its detailed characterization through modern spectroscopic techniques is essential for confirming its identity and purity, paving the way for further investigation into its potential biological activities. The continued exploration of such molecules is fundamental to advancing the field of medicinal chemistry and discovering new chemical entities with therapeutic potential.
Synthetic Strategies for this compound and Related Compounds
The synthesis of this compound, a substituted piperidine derivative, involves a combination of well-established and advanced organic chemistry techniques. The construction of this molecule and its analogues hinges on the strategic functionalization of the piperidine ring, the formation of a stable amide bond, and potentially, the regioselective manipulation of the aromatic component. This article explores the key synthetic methodologies employed in the creation of this and structurally similar compounds.
Biological and Pharmacological Research Methodologies Preclinical, Non Human Focus
In Vitro Receptor Binding and Functional Assays
In vitro assays are essential for determining the direct interaction between a compound and its molecular targets, such as receptors and enzymes, in a cell-free environment. These assays provide quantitative data on binding affinity and functional activity, which are crucial for identifying lead compounds for further investigation.
Radioligand binding assays are a primary method used to screen compounds against a panel of receptors to determine their affinity and selectivity. This technique involves using a radioactively labeled ligand with known high affinity for a specific receptor. The test compound, such as a derivative of 1-(3-Methoxybenzoyl)piperidin-4-ol, is introduced to compete for the receptor binding sites. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 value, which can be used to calculate the binding affinity constant (Ki).
The piperidine (B6355638) scaffold is a common structural motif in ligands developed for central nervous system (CNS) targets. Various piperidine and piperazine-based compounds have been evaluated for their affinity towards sigma receptors (σ1 and σ2) and dopamine D2 receptors. For instance, screening campaigns of piperidine-based compound libraries have identified potent ligands for the σ1 receptor with Ki values in the low nanomolar range. Similarly, derivatives of o-methoxyphenylpiperazine have been shown to possess high affinity for both D2 and 5-HT1A receptors. While these studies establish the relevance of the piperidine core structure for these targets, specific binding affinity data for this compound against the 5-HT4, CHT, σ1, σ2, D2, 5-HT1A, or 5-HT2A receptors is not extensively detailed in publicly available literature.
Table 1: Representative Receptor Binding Targets for Piperidine-Based Compounds This table is illustrative of the types of targets evaluated for this chemical class and does not represent specific data for this compound.
| Receptor Target | Receptor Family | Relevance |
| 5-HT1A | Serotonin (B10506) Receptor | Anxiolytic, Antidepressant |
| 5-HT2A | Serotonin Receptor | Antipsychotic |
| D2 | Dopamine Receptor | Antipsychotic |
| σ1 | Sigma Receptor | Neurological Disorders |
| σ2 | Sigma Receptor | Neurological Disorders, Oncology |
Enzymatic assays are conducted to measure a compound's ability to inhibit the activity of a specific enzyme. Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic strategy for various neurological disorders. Assays to determine MAGL inhibition often involve incubating the enzyme with the test compound and a substrate, then measuring the product formation. The concentration of the compound required to reduce enzyme activity by 50% (IC50) is a key parameter. Aryl formyl piperidine derivatives have been investigated as potential MAGL inhibitors.
Phosphodiesterases (PDEs), such as PDE4D, are enzymes that regulate intracellular signaling pathways by hydrolyzing second messengers like cyclic adenosine monophosphate (cAMP). Inhibition of PDE4D is a target for treating inflammatory and neurological conditions. Assays for PDE inhibitors typically measure the conversion of cAMP to AMP. While the piperidine scaffold is present in various enzyme inhibitors, specific IC50 values or inhibition constants (Ki) for this compound against MAGL or PDE4D are not prominently reported in the scientific literature.
Cell-Based Biological Profiling in Model Systems (Non-Human)
Cell-based assays utilize living cells to evaluate the biological effects of a compound, providing insights into its activity in a more complex biological context than cell-free assays. These methodologies are crucial for screening antimicrobial properties.
The antifungal activity of compounds is typically assessed using microbroth dilution assays according to standardized protocols, such as those from the European Committee on Antifungal Susceptibility Testing (EUCAST). In these assays, various concentrations of the test compound are incubated with fungal strains in a liquid growth medium. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents visible fungal growth.
Piperidine derivatives have been explored as a novel class of antifungal agents. For example, libraries of 4-aminopiperidines have been synthesized and screened against the model yeast Yarrowia lipolytica. Promising compounds from this initial screen were then tested against clinically relevant species, including various Candida and Aspergillus isolates. While some piperidine derivatives show potent activity, others exhibit no significant inhibition against certain fungal species. Specific MIC values for this compound against Yarrowia lipolytica, Candida spp., or Aspergillus spp. have not been specifically documented in the reviewed literature.
Table 2: Common Fungal Strains for Antifungal Screening This table is illustrative of the types of organisms used in screening and does not represent specific data for this compound.
| Fungal Species | Type | Clinical Relevance |
| Yarrowia lipolytica | Yeast (Model) | Initial Screening |
| Candida albicans | Yeast | Common Human Pathogen |
| Aspergillus fumigatus | Mold | Opportunistic Human Pathogen |
| Candida glabrata | Yeast | Drug-Resistant Infections |
Standard antibacterial screening involves determining the MIC of a compound against a panel of representative Gram-positive and Gram-negative bacteria. Methods like the agar (B569324) disc diffusion or broth microdilution are commonly employed. The results classify the compound's spectrum of activity and potency. The cell walls of Gram-positive and Gram-negative bacteria are structurally different, which often results in varied susceptibility to antibacterial agents.
The piperidine ring is a core structure in many natural and synthetic compounds with demonstrated antibacterial effects. The activity is highly dependent on the substituents attached to the piperidine core. For instance, certain N-methyl-4-piperidone-derived compounds have shown moderate activity against Gram-positive cariogenic bacteria, while others were more active against Gram-negative strains. However, specific MIC data for this compound against common Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are not available in the surveyed scientific reports.
The evaluation of compounds for antitubercular activity is conducted using specialized assays against pathogenic mycobacterial strains, most commonly Mycobacterium tuberculosis H37Rv. The efficacy is typically measured by determining the MIC value, often using automated liquid culture systems like the BACTEC MGIT 960 system or colorimetric assays such as the Microplate Alamar Blue Assay (MABA).
The piperidinol structure is found in molecules investigated for antitubercular properties. For example, a piperidinol-containing compound, PIPD1, was identified as a potent inhibitor of M. tuberculosis by targeting the MmpL3 protein, which is essential for mycolic acid transport. This highlights the potential of the piperidinol scaffold in developing new antitubercular agents. Despite this, specific studies detailing the antitubercular efficacy and MIC of this compound against the M. tuberculosis H37Rv strain have not been found in the existing literature.
Antiproliferative Activity Assessment in Non-Human Cell Models
The antiproliferative potential of compounds structurally related to this compound has been investigated in various cancer cell lines. For instance, a series of 1-(4-chlorobenzhydryl) piperazine (B1678402) derivatives were synthesized and evaluated for their ability to inhibit the growth of several human tumor cell lines. Notably, compounds within this class demonstrated significant potency, with some exhibiting IC50 values in the low micromolar range against specific lymphoma and leukemia cell lines researchgate.net.
Similarly, research on amide alkaloids from Piper boehmeriifolium and their synthetic analogues, which feature a piperidine moiety, has revealed tumor type-selective antiproliferative activity. One synthetic analogue, 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine, showed potent inhibitory activity against a multidrug-resistant (MDR) cell line, with an IC50 value of 4.94 µM nih.govnih.gov. Structure-activity relationship (SAR) studies of these piperidine-containing amides indicated that the presence and position of methoxy (B1213986) groups on the phenyl ring are crucial for their cytotoxic activity and selectivity against MDR cancer cells nih.gov.
Furthermore, novel combretastatin A-4 piperazine conjugates, which share a core structure that can be conceptually related to the methoxybenzoyl moiety, have displayed potent antiproliferative activity in breast cancer cells. Specific hydroxyl and amino-containing derivatives demonstrated IC50 values in the nanomolar range, highlighting the potential of this chemical space in cancer research rsc.org. The antiproliferative activity of these and other related thieno[2-3-b]pyridines is proposed to involve interference with phospholipid metabolism mdpi.com.
Table 1: Antiproliferative Activity of Selected Piperidine Derivatives
| Compound/Derivative Class | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 1-(4-chlorobenzhydryl) piperazine derivative (Compound 7) | Z-138-non Hodgkin lymphoma | 6.85 µM | researchgate.net |
| 1-(4-chlorobenzhydryl) piperazine derivative (Compound 10) | DND-41 acute lymphoblastic leukemia | 7.40 µM | researchgate.net |
| 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine (46) | KBvin (MDR sub-line) | 4.94 µM | nih.govnih.gov |
| (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl) propenone (4m) | MCF-7 (breast cancer) | 190 nM | rsc.org |
| (E)-3-(3-amino-4-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (4q) | MCF-7 (breast cancer) | 130 nM | rsc.org |
| (E)-3-(3-amino-4-methoxyphenyl)-1-(4-(p-tolyl)piperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (4x) | MCF-7 (breast cancer) | 83 nM | rsc.org |
Mechanistic Elucidation of Biological Actions
Investigation of Molecular Targets and Pathways (e.g., Ergosterol Biosynthesis, Choline (B1196258) Transporter, PDE4D)
Ergosterol Biosynthesis: The piperidine ring is a core structural feature in several antifungal agents that target the ergosterol biosynthesis pathway. nih.gov For example, fenpropidin and fenpropimorph are well-established antifungals that inhibit sterol C14-reductase and sterol C8-isomerase. nih.gov The protonated piperidine ring is thought to mimic carbocationic high-energy intermediates in the enzymatic reactions, leading to inhibition. nih.gov Studies on various piperidine derivatives have demonstrated their ability to disrupt this pathway, leading to the accumulation of abnormal sterols and compromising fungal cell membrane integrity. scilit.comnih.govresearchgate.netresearchgate.net The investigation of novel 4-aminopiperidines has further confirmed that this class of compounds can inhibit ergosterol biosynthesis, suggesting a potential antifungal mechanism for compounds like this compound. nih.gov
Choline Transporter: The high-affinity choline transporter (CHT1) is responsible for the uptake of choline into cholinergic neurons, a rate-limiting step in acetylcholine synthesis. frontiersin.orgnih.govelsevierpure.com Inhibition of CHT1 can have significant effects on cholinergic neurotransmission. scbt.com While direct evidence for this compound is lacking, derivatives of 7-methoxytacrine have been shown to inhibit the rat hippocampal choline transporter CHT1. nih.gov This suggests that molecules with a methoxy-substituted aromatic ring could potentially interact with this transporter.
PDE4D: Phosphodiesterase 4D (PDE4D) is an enzyme involved in the hydrolysis of cyclic adenosine monophosphate (cAMP) and is a therapeutic target for various central nervous system and inflammatory disorders. mdpi.comnih.gov The inhibition of PDE4D has been shown to have therapeutic potential. researchgate.net Water-soluble piperidine derivatives have been designed as potent PDE4 inhibitors with the aim of improving their side-effect profile by limiting central nervous system penetration. nih.gov This indicates that the piperidine scaffold is a viable starting point for the development of PDE4 inhibitors.
Cellular Uptake and Distribution Studies in Model Systems
The cellular uptake and distribution of small molecules like this compound are critical determinants of their pharmacological activity. While specific studies on this compound are not available, research on related molecules provides insights into potential mechanisms. For instance, the cellular absorption of piperine (B192125), a well-known piperidine alkaloid, has been shown to be enhanced when complexed with cyclic glucans, leading to improved antioxidant activity in Caco-2 cells. nih.gov This suggests that formulation strategies can significantly impact the cellular uptake of piperidine-containing compounds. The physicochemical properties of this compound, such as its lipophilicity and hydrogen bonding capacity, would be expected to influence its ability to cross cell membranes and its subsequent intracellular localization.
In Vivo Preclinical Models (Non-Human Mammalian and Non-Mammalian)
Evaluation of Efficacy in Disease Models (e.g., gastric emptying in rats, fungal/bacterial infection models in Galleria mellonella)
Gastric Emptying in Rats: Piperidine derivatives have been shown to modulate gastrointestinal motility. Piperine, for example, has been demonstrated to inhibit gastric emptying of both solids and liquids in rats in a dose- and time-dependent manner. nih.govresearchgate.net This effect is independent of gastric acid and pepsin secretion. nih.gov Other phenylpyrazolone derivatives have also been shown to delay gastric emptying in rats through a capsaicin-sensitive afferent pathway. nih.govscite.ai These findings suggest that compounds containing a piperidine moiety, such as this compound, could potentially influence gastric motility.
Fungal/Bacterial Infection Models in Galleria mellonella : The greater wax moth larva, Galleria mellonella, is a widely used in vivo model for assessing the efficacy of antimicrobial compounds due to its innate immune system, which shares similarities with that of mammals. researchgate.netmdpi.comnih.gov This model is suitable for evaluating the in vivo activity of novel antifungal and antibacterial agents. researchgate.netmdpi.comnih.gov For instance, the antifungal activity of 4-aminopiperidine derivatives, which target ergosterol biosynthesis, has been evaluated in this model. nih.gov The G. mellonella model allows for the assessment of a compound's ability to reduce fungal or bacterial burden and improve larval survival following infection. researchgate.netnih.govresearchgate.net
Pharmacokinetic Profiling in Animal Models (e.g., absorption, distribution, metabolism, excretion)
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its development as a therapeutic agent. Studies on piperidine-containing drugs provide a framework for how this compound might be profiled. For example, the metabolism of the piperidine-type phenothiazine antipsychotic agent thioridazine has been studied in dogs, humans, and rats. nih.gov These studies identified various metabolites formed through processes such as sulfoxidation, N-demethylation, and C-oxidation of the piperidine ring. nih.gov Interspecies differences in metabolism were observed, highlighting the importance of using appropriate animal models for preclinical evaluation. nih.gov Similarly, the pharmacokinetic interactions of piperine have been investigated in animal models, demonstrating that it can alter the serum levels of co-administered drugs. phcogj.com A comprehensive pharmacokinetic profile of this compound in an appropriate animal model, such as the rat, would be essential to understand its in vivo behavior.
Structure Activity Relationship Sar and Analogue Design Strategies
Rational Design of Derivatives for Modulating Biological Activity
The rational design of derivatives of 1-(3-Methoxybenzoyl)piperidin-4-ol focuses on systematically modifying its three key components: the benzoyl ring, the N-acyl linker, and the piperidine (B6355638) ring. The goal is to enhance biological activity, selectivity, and pharmacokinetic properties. The benzoylpiperidine fragment is metabolically stable and its presence in potent drugs like the 5-HT2A antagonists ketanserin (B1673593) and altanserin (B1665730) underscores its value. nih.gov
Design strategies often involve:
Substitution on the Benzoyl Ring: Introducing various substituents at different positions of the phenyl group to probe electronic and steric effects.
Modification of the Piperidine Moiety: Altering or replacing the 4-hydroxyl group to influence polarity, hydrogen bonding capacity, and conformational preference.
Bioisosteric Replacement: Substituting key functional groups (e.g., the methoxy (B1213986) group or the carbonyl group) with other groups that have similar physical or chemical properties to improve potency or ADME (absorption, distribution, metabolism, and excretion) profiles.
Conformational Control: Introducing structural changes that restrict the molecule's flexibility to favor a bioactive conformation.
For instance, in the development of inhibitors for the presynaptic choline (B1196258) transporter (CHT), iterative medicinal chemistry efforts on a related scaffold of 4-methoxy-3-(piperidin-4-yl)oxy benzamides led to the identification of potent and selective compounds. This highlights the success of systematically exploring the SAR around the piperidine substituent and the amide functionality. nih.gov
Systematic Substituent Effects on the N-Acyl Moiety
The substitution pattern on the N-benzoyl ring plays a critical role in modulating the biological activity of 1-benzoylpiperidine (B189436) derivatives. The position and electronic nature of the substituents can significantly impact ligand-receptor interactions. For this compound, the meta-positioned methoxy group is a key feature.
In a study of benzoylpiperidine amides as tyrosinase inhibitors, the effects of substituents on the benzoyl ring were systematically evaluated. nih.gov While this study did not include the exact 3-methoxy substitution, it provided valuable insights into the role of hydroxyl and methoxy groups at other positions.
Table 1: Effect of Benzoyl Ring Substitution on Tyrosinase Inhibition for a Series of 1-Benzoylpiperidine Analogues
| Compound | Substitution Pattern | pIC50 (Monophenolase) |
|---|---|---|
| 5a | 4-Hydroxy-3-methoxy | 4.88 |
| 5b | 3-Hydroxy-4-methoxy | 4.99 |
| 5c | 4-Methoxy | - |
| 5d | 4-Hydroxy | - |
Data derived from a study on tyrosinase inhibitors with a 4-benzyl-1-benzoylpiperidine scaffold. nih.gov
The data indicates that the precise positioning of methoxy and hydroxy groups can fine-tune activity. For example, compound 5b with a 3-hydroxy-4-methoxy pattern was the most potent in its series. nih.gov Furthermore, the presence of a 3-methoxy group was found to improve predicted skin permeability, suggesting that the substitution pattern on this compound could be crucial for its pharmacokinetic properties. nih.gov
In a different series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides designed as carbonic anhydrase inhibitors, moving a methoxy group on an attached phenylpiperazine moiety from the 4-position to the 3-position resulted in a decrease in inhibitory activity against the hCA I isoform (Ki from 7.9 nM to 38.6 nM). nih.gov This demonstrates that even on peripheral parts of the molecule, the meta versus para positioning of a methoxy group can have a substantial impact on biological activity. nih.gov
Impact of Piperidine Ring Substitutions on Activity Profiles
The piperidine ring of this compound offers multiple avenues for modification to alter the compound's physicochemical properties and biological activity. The 4-hydroxyl group is a primary site for substitution.
The hydroxyl group can engage in hydrogen bonding as either a donor or an acceptor, which can be critical for anchoring the molecule in a receptor's binding site. Modifications at this position can explore the necessity of this hydrogen bonding capability and probe the size and nature of the corresponding pocket in the target protein.
Possible modifications include:
Esterification or Etherification: To block hydrogen bonding and increase lipophilicity.
Replacement with other functional groups: Such as an amino group, a carboxyl group, or a small alkyl chain.
Introduction of substituents at other positions: For example, at the 3- or 2-positions to influence the ring's conformation.
In research on CHT inhibitors, the SAR around the piperidine moiety was found to be quite specific. nih.gov For a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, replacing a 4-isopropylpiperidine (B35371) ether with smaller or larger groups like cyclohexyl or cyclopentyl led to inactive compounds. nih.gov However, an N-methylpiperidine ether analog was found to be equipotent, indicating that specific substitutions are tolerated while others are detrimental. nih.gov
Table 2: Impact of Piperidine Moiety Modification on CHT Inhibition
| Compound | Piperidine Moiety Modification | IC50 (µM) at 100 nM Choline |
|---|---|---|
| 10l | Unsubstituted piperidine ether (NH) | > 10 |
| 10m | N-Methylpiperidine ether | 0.16 |
| 10o | Cyclohexyl replacement | > 10 |
| 10p | Cyclopentyl replacement | > 10 |
Data derived from a study on 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126) analogues. nih.gov
These findings suggest that for this compound, modifications at the 4-position of the piperidine ring would need to be carefully considered, as the size, shape, and hydrogen-bonding capacity of the substituent are likely to be critical determinants of biological activity.
Bioisosteric Replacement Strategies
Bioisosteric replacement is a powerful strategy in drug design used to modify a lead compound's properties while retaining its biological activity. nih.gov This can involve replacing atoms or groups with other atoms or groups that have similar steric, electronic, or physicochemical properties.
For this compound, several bioisosteric replacements could be envisioned:
Benzoyl Moiety: The meta-methoxy group could be replaced by other small, electron-donating groups like -OH, -NH2, or -CH3. The entire benzoyl group could be replaced by other aromatic or heteroaromatic acyl groups (e.g., thiophenoyl, furoyl, or pyridoyl) to explore different electronic distributions and hydrogen bonding patterns.
Amide Linker: The carbonyl group of the amide could be replaced by a bioisostere such as a sulfone or a reversed amide to alter the hydrogen bonding pattern and conformational properties.
Piperidine Ring: The piperidine ring itself could be replaced by other cyclic amines like pyrrolidine (B122466) or azepane to change ring size and flexibility. The oxygen of the 4-hydroxyl group could be replaced with a nitrogen (amino group) or sulfur (thiol group).
The replacement of an indole (B1671886) ring with a pyrrolopyridine group in a series of H1 antagonists demonstrates a successful application of this strategy, aiming to investigate the effect on in vivo activity and sedative potential. researchgate.net This highlights the potential of using heteroaromatic rings as bioisosteres for the benzoyl moiety in the target compound.
Conformational Restriction and Flexibility in SAR
The three-dimensional shape (conformation) of a molecule is crucial for its interaction with a biological target. The piperidine ring in this compound typically adopts a chair conformation. The substituents on the ring can exist in either an axial or equatorial position, and the N-benzoyl group also has rotational flexibility.
Studies on N-acylpiperidines show that the energy barrier for rotation around the N-C(O) bond is significant, leading to distinct cis and trans conformers (referring to the relationship between the carbonyl oxygen and a substituent at the 2-position). nih.gov For N-phenylpiperidines, the lone pair on the piperidine nitrogen can interact with the π-system of the phenyl ring, influencing the conformational preference of substituents. An axial substituent can be favored if it allows for better overlap between the nitrogen lone pair and the aromatic ring. nih.gov
In the case of this compound, the 4-hydroxyl group will have a preference for the equatorial position to minimize steric clashes. The conformation of the N-benzoyl group will be influenced by the electronic interaction with the piperidine nitrogen and potential steric hindrance.
Strategies to modulate conformational flexibility include:
Introducing rigid linkers: Replacing flexible chains with more rigid structures.
Ring fusion: Fusing another ring to the piperidine or benzoyl moiety.
Introducing bulky groups: To sterically hinder certain conformations.
In a study of NLRP3 inflammasome inhibitors, opening the piperidine ring of a 1-(piperidin-4-yl)-dihydro-benzimidazol-2-one derivative to increase flexibility was explored. nih.gov The results showed that removing the conformational constraint was detrimental to activity, suggesting that the rigid piperidine scaffold was important for maintaining the correct orientation of the pharmacophoric elements. nih.gov This underscores the importance of a well-defined conformation for biological activity.
Analytical Method Development and Validation for Research Applications
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are indispensable for separating 1-(3-Methoxybenzoyl)piperidin-4-ol from potential impurities, starting materials, and byproducts. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantification of this compound due to its high resolution and sensitivity. A reversed-phase HPLC method is typically suitable for a compound of this polarity.
A hypothetical HPLC method for analyzing this compound could employ a C18 column, which is a common choice for separating moderately polar compounds. researchgate.netnih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. google.com The presence of the benzoyl group provides a strong chromophore, making UV detection a suitable choice, likely in the range of 220-300 nm. google.com For instance, a starting point for method development could be a gradient elution to ensure the separation of impurities with a wide range of polarities.
To illustrate, a potential set of HPLC parameters is outlined in the table below.
| Parameter | Suggested Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table presents a hypothetical HPLC method for this compound based on methods for similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself has low volatility due to the presence of the hydroxyl group, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for its analysis after conversion to a more volatile derivative. Silylation is a common derivatization technique for compounds containing hydroxyl and amine groups, as it replaces the active hydrogen with a nonpolar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used for this purpose. sigmaaldrich.commdpi.com
The resulting silylated derivative of this compound would exhibit increased volatility and thermal stability, making it amenable to GC-MS analysis. omicsonline.org The mass spectrometer provides highly specific detection and can be used for structural confirmation of the analyte and identification of any co-eluting impurities. The fragmentation pattern in the mass spectrum would be characteristic of the derivatized molecule. ijper.org
A potential GC-MS method for the silylated derivative is described in the table below.
| Parameter | Suggested Conditions |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 150 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Derivatization Agent | BSTFA with 1% TMCS |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 amu |
This table outlines a hypothetical GC-MS method for a volatile derivative of this compound.
Spectrophotometric Methods for Concentration Determination
UV-Visible spectrophotometry can serve as a simple and rapid method for determining the concentration of this compound in solution, provided that no other components in the sample absorb significantly at the analysis wavelength. nih.gov The benzoyl moiety in the molecule is expected to exhibit a characteristic UV absorbance maximum (λmax). mdpi.com
To determine the concentration, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. Derivative spectrophotometry can be a useful tool to enhance specificity and resolve overlapping spectral bands from excipients or impurities. ajpaonline.commdpi.com
Method Validation Parameters for Research Assays
For research applications, it is crucial to validate the analytical methods to ensure they are reliable and fit for purpose. Key validation parameters include linearity, accuracy, and precision. mdpi.com
Linearity and Calibration Range Determination
Linearity demonstrates the direct proportionality between the analytical response and the concentration of the analyte over a specific range. nih.gov For an HPLC method, this would involve injecting a series of at least five concentrations of this compound and plotting the peak area against the concentration. The relationship is typically evaluated by the correlation coefficient (r²) of the linear regression, which should ideally be ≥ 0.999. nih.gov The calibration range is the concentration interval over which the method is shown to be linear, accurate, and precise.
An illustrative example of linearity data for a hypothetical HPLC assay is provided below.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 50123 |
| 5 | 250567 |
| 10 | 501123 |
| 25 | 1252808 |
| 50 | 2505616 |
| Correlation Coefficient (r²) | 0.9999 |
This table presents hypothetical linearity data for an HPLC analysis of this compound.
Accuracy and Precision Assessment
Accuracy refers to the closeness of the measured value to the true value. It is often assessed by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered by the method is calculated. ijper.org For research purposes, recovery values are generally expected to be within 98-102%.
Precision evaluates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Intraday precision (repeatability) is assessed by performing the analysis multiple times on the same day, while interday precision (intermediate precision) is determined by repeating the analysis on different days. nih.gov For research assays, an RSD of ≤ 2% is generally considered acceptable.
The following table shows hypothetical accuracy and precision data for an HPLC method.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Accuracy (% Recovery) | 98.0 - 102.0% | 100.5% |
| Intraday Precision (% RSD) | ≤ 2.0% | 0.8% |
| Interday Precision (% RSD) | ≤ 2.0% | 1.2% |
This table illustrates potential accuracy and precision results for a validated HPLC method for this compound.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. rsc.org The determination of these limits is essential for ensuring the sensitivity of the method is appropriate for the intended research application.
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. It is the concentration that provides a signal that is statistically different from the background noise of the instrument. A common approach to determine the LOD is based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is generally considered acceptable. rsc.org
The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. rsc.org The LOQ is a critical parameter for quantitative assays. Typically, an S/N ratio of 10:1 is used to establish the LOQ. rsc.org
For a compound like this compound, a sensitive analytical technique such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) would be employed for its quantification. The LOD and LOQ would be determined by preparing a series of dilutions of a standard solution of the compound and analyzing them.
Hypothetical Data for LOD and LOQ Determination of this compound using HPLC-UV:
| Parameter | Method Based on Signal-to-Noise Ratio | Hypothetical Value (ng/mL) |
| Limit of Detection (LOD) | S/N ≥ 3 | 5 |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 15 |
This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not publicly available.
Sample Preparation Methodologies for Complex Research Matrices
The analysis of this compound in complex research matrices, such as biological fluids (e.g., plasma, urine) or tissue homogenates, necessitates an effective sample preparation strategy. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and make the sample compatible with the analytical instrument. nih.gov Common techniques for piperidine (B6355638) derivatives include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation.
Liquid-Liquid Extraction (LLE) involves the partitioning of the analyte between two immiscible liquid phases. For a compound like this compound, which contains both a polar hydroxyl group and a less polar benzoyl moiety, the choice of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and adjustment of the aqueous phase pH would be critical for efficient extraction.
Solid-Phase Extraction (SPE) is a more selective and often more efficient technique than LLE. It utilizes a solid sorbent packed in a cartridge to retain the analyte from the liquid sample. The analyte is then eluted with a small volume of a strong solvent. For this compound, a reverse-phase (C18) or a mixed-mode cation exchange sorbent could be suitable, depending on the sample matrix and the physicochemical properties of the analyte.
Protein Precipitation is a simpler and faster method often used for plasma or serum samples. It involves adding a precipitating agent (e.g., acetonitrile, methanol) to the sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. While quick, this method may be less clean than LLE or SPE and could lead to matrix effects in the analytical measurement.
The choice of the sample preparation method will depend on the nature of the research matrix, the required sensitivity, and the throughput needed for the study.
Illustrative Comparison of Sample Preparation Techniques for Piperidine Derivatives:
| Technique | Principle | Typical Recovery (%) | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | 60-90 | Inexpensive, versatile | Labor-intensive, uses large volumes of organic solvents |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent | 80-95 | High selectivity, high concentration factor, easily automated | Higher cost, method development can be complex |
| Protein Precipitation | Protein removal by denaturation | >90 (but with high matrix effects) | Fast, simple, inexpensive | Less clean extracts, potential for ion suppression in MS |
This table provides a general comparison of common sample preparation techniques and their typical performance for piperidine-like compounds. The actual recovery and performance would need to be determined experimentally for this compound.
Future Research Trajectories and Potential Academic Applications
Exploration of Novel Molecular Targets and Pathways (Conceptual)
The future of research on 1-(3-Methoxybenzoyl)piperidin-4-ol and its derivatives lies in the systematic exploration of new molecular targets and biological pathways. While existing research may have focused on specific applications, the inherent structural motifs of the compound suggest potential interactions with a wide range of biological macromolecules. For instance, the piperidine (B6355638) core is present in compounds targeting G protein-coupled receptors (GPCRs), ion channels, and various enzymes. The methoxybenzoyl group can influence lipophilicity and interactions with hydrophobic pockets in protein targets.
Conceptual future studies could involve screening this compound and a library of its analogs against a broad panel of receptors and enzymes to identify novel bioactivities. This could uncover unexpected therapeutic applications. For example, derivatives of similar piperidine-containing scaffolds have been investigated for their effects on targets such as the NLRP3 inflammasome and phosphodiesterase type 4 (PDE4). mdpi.comresearchgate.net Research into terpinen-4-ol, which also contains a hydroxylated ring structure, has shown its potential to modulate pathways related to oxidative stress, such as the NF-κB and NLRP3 inflammasome pathways. researchgate.net This suggests that this compound could be conceptually explored for similar activities.
Development of Advanced Chemical Probes for Biological Systems
The structure of this compound makes it an ideal starting point for the development of sophisticated chemical probes. These probes are essential tools for studying the function and localization of biological targets in their native environments. By strategically modifying the core structure, researchers can introduce reporter groups such as fluorescent tags, biotin (B1667282) labels, or photo-affinity labels.
For example, a fluorescently labeled version of this compound could be synthesized to visualize its distribution within cells and tissues, providing insights into its mechanism of action and potential off-target effects. Biotinylated probes could be used for affinity purification of its binding partners, helping to identify its molecular targets. Such probes would be invaluable in chemical biology for dissecting complex biological processes. The development of such tools is a growing area of interest, with piperidine and its derivatives being key components in the synthesis of bioactive small molecules and probes. sigmaaldrich.com
Integration with High-Throughput Screening Methodologies for Discovery
High-throughput screening (HTS) is a powerful technology in modern drug discovery that allows for the rapid testing of thousands to millions of compounds for a specific biological activity. cuanschutz.edu The integration of this compound and its derivatives into HTS campaigns could significantly accelerate the discovery of new lead compounds. mdpi.comnih.gov
Collaborative Research Initiatives in Chemical Biology and Drug Discovery (Conceptual)
The multifaceted nature of modern drug discovery necessitates collaborative efforts between chemists, biologists, and pharmacologists. Future progress with this compound will likely be driven by interdisciplinary research initiatives.
Conceptual collaborative projects could involve:
Chemists synthesizing focused libraries of this compound analogs with diverse chemical properties.
Biologists developing and performing high-throughput screens to identify active compounds and their molecular targets.
Pharmacologists evaluating the in vivo efficacy and pharmacokinetic properties of the most promising hits.
Such collaborations can foster innovation and bridge the gap between basic chemical research and the development of new therapeutics. The discovery of novel inhibitors for targets like PAK4 has been the result of such collaborative efforts in structure-based drug design. nih.gov
Innovation in Sustainable Synthetic Strategies and Green Chemistry for Production (Conceptual)
As the demand for novel chemical entities grows, so does the need for environmentally friendly and sustainable synthetic methods. Future research on this compound should prioritize the development of green chemistry approaches for its production. uniroma1.it This aligns with the broader goal of reducing the environmental impact of chemical synthesis. unibo.it
Innovations in this area could include:
The use of biocatalysis, employing enzymes to perform specific chemical transformations with high selectivity and under mild conditions. news-medical.net
The development of continuous flow synthesis methods, which can offer improved safety, efficiency, and scalability compared to traditional batch processes. purdue.edu
The exploration of greener solvents and reagents to minimize waste and toxicity. unibo.it
Recent advancements have demonstrated the power of combining biocatalytic C-H oxidation with radical cross-coupling to simplify the synthesis of complex piperidines, reducing the number of steps and reliance on precious metals. news-medical.net Applying such principles to the synthesis of this compound and its derivatives would represent a significant step forward in sustainable chemical manufacturing.
Q & A
Q. What are the optimized synthetic routes for 1-(3-Methoxybenzoyl)piperidin-4-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling 3-methoxybenzoyl chloride with 4-hydroxypiperidine under basic conditions. Key steps include:
- Reductive amination (for intermediate piperidine derivatives) .
- Nucleophilic acyl substitution using anhydrous solvents (e.g., dichloromethane) and bases like triethylamine to minimize hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Yield optimization (60–75%) requires inert atmosphere (N₂/Ar) and controlled temperatures (0–5°C during benzoylation) .
- Critical Factors : Solvent polarity, base strength, and moisture control directly impact side reactions (e.g., ester hydrolysis or dimerization) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), aromatic protons (δ 6.7–7.4 ppm), and piperidine hydroxyl (δ ~1.5–2.5 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (e.g., m/z 264.1234 for C₁₄H₁₇NO₃) .
- X-ray Diffraction : Resolve stereochemistry and hydrogen-bonding networks in crystalline forms .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?
- Methodological Answer :
- Structural Modifications : Vary substituents on the benzoyl (e.g., halogenation, alkylation) and piperidine (e.g., N-alkylation, hydroxyl substitution) .
- In Vitro Assays : Test inhibition of enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR binding assays .
- Computational Modeling : Perform docking (AutoDock, Schrödinger) to predict interactions with targets (e.g., GABA transporters or sphingosine kinase 1) .
- Data Table :
| Derivative | Substitution | IC₅₀ (μM) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|---|
| Parent | 3-OCH₃ | 12.3 | 1.0 (Baseline) |
| 4-F | 4-F | 8.7 | 3.5 |
| N-Me | N-CH₃ | 45.2 | 0.3 |
Q. What strategies resolve contradictions in reported biological activity data for piperidin-4-ol derivatives?
- Methodological Answer :
- Orthogonal Assays : Validate target engagement using CETSA (cellular thermal shift assay) alongside enzymatic assays to confirm direct binding .
- Metabolic Stability Testing : Compare hepatic microsome half-lives (e.g., human vs. rodent) to explain species-specific discrepancies .
- Structural Analog Comparison : Use X-ray co-crystallography to identify critical binding motifs (e.g., methoxy vs. hydroxy positioning in CCR5 antagonism) .
Q. What mechanisms underlie the compound’s potential neuropharmacological activity?
- Methodological Answer :
- Target Identification : Screen against GPCR panels (e.g., dopamine D₂, GABA transporters) using radioligand displacement assays .
- Pathway Analysis : Employ RNA-seq or phosphoproteomics to map downstream effects (e.g., cAMP/PKA modulation) .
- In Vivo Models : Assess anticonvulsant activity in zebrafish or rodent seizure models, correlating plasma exposure (LC-MS/MS) with efficacy .
Data Analysis & Future Directions
Q. How can computational chemistry guide the optimization of this compound for enhanced metabolic stability?
- Methodological Answer :
- ADMET Prediction : Use QikProp or SwissADME to logP, CYP450 inhibition, and P-glycoprotein efflux .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated demethylation) with Schrödinger’s MetaSite .
- Prodrug Design : Introduce bioreversible groups (e.g., phosphate esters) to mask hydroxyl, improving oral bioavailability .
Q. What are the limitations of current synthetic methods, and how can green chemistry principles address them?
- Methodological Answer :
- Limitations : Use of hazardous solvents (DCM), low atom economy in multi-step sequences .
- Solutions :
- Microwave-assisted synthesis reduces reaction time and energy .
- Deep eutectic solvents (e.g., choline chloride/urea) replace traditional solvents, improving yield (85% vs. 65%) and sustainability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
